molecular formula C10H13BrN2O B13801941 N'-(4-bromophenyl)butanehydrazide CAS No. 74305-98-9

N'-(4-bromophenyl)butanehydrazide

Cat. No.: B13801941
CAS No.: 74305-98-9
M. Wt: 257.13 g/mol
InChI Key: STPHYKOKHWXZMH-UHFFFAOYSA-N
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Description

N'-(4-bromophenyl)butanehydrazide is a synthetic organic compound that has garnered interest within the scientific community. Its structure, which combines a butanehydrazide core with a 4-bromophenyl substituent, positions it as a subject of inquiry in the broader field of chemical biology and medicinal chemistry.

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.com This structural motif is a cornerstone in the synthesis of a plethora of heterocyclic compounds and is recognized for its capacity to engage in various chemical reactions. mdpi.commdpi.com The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same moiety imparts a versatile reactivity profile. mdpi.comnih.gov

In the realm of medicinal chemistry, hydrazide derivatives have demonstrated a remarkable spectrum of biological activities. hygeiajournal.comnih.gov This has led to their investigation and development as potential therapeutic agents for a wide range of conditions. The diverse pharmacological properties reported for hydrazide-containing compounds underscore their significance in drug discovery and development. mdpi.comnih.gov

Table 1: Reported Biological Activities of Hydrazide Derivatives

Biological Activity References
Antimicrobial mdpi.comhygeiajournal.com
Antifungal mdpi.comhygeiajournal.com
Antiviral hygeiajournal.com
Anti-inflammatory nih.govhygeiajournal.com
Analgesic nih.gov
Anticonvulsant hygeiajournal.com
Antitumor mdpi.com
Antimalarial mdpi.com
Antitubercular hygeiajournal.com

The clinical relevance of hydrazides is exemplified by the well-known antitubercular drug, isoniazid (B1672263) (isonicotinic acid hydrazide), whose discovery spurred extensive research into other hydrazide derivatives. hygeiajournal.combibliotekanauki.pl

Butanehydrazide and its derivatives have been explored for their own biological activities, including potential antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The incorporation of the butanehydrazide scaffold into larger molecules can modulate their interaction with biological targets. The flexibility of the butyl chain and the reactive nature of the hydrazide group make it a versatile building block in the design of new bioactive compounds. mdpi.comontosight.ai

The investigation of this compound is predicated on the strategic combination of two key structural features: the butanehydrazide core and the 4-bromophenyl group.

The 4-bromophenyl substituent is a common feature in many biologically active compounds. The presence of a bromine atom, a halogen, can significantly influence a molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and its electronic properties can affect binding interactions with biological targets. mdpi.com For instance, the introduction of a bromine atom into a molecular scaffold has been shown to be beneficial in certain classes of antimicrobial agents. mdpi.com Research on other bromophenyl-containing hydrazide derivatives has highlighted their potential as DNA gyrase inhibitors and antifungal agents. nih.govnih.gov

The rationale for studying this compound, therefore, stems from the hypothesis that the combination of the biologically active hydrazide group, the modulating butane (B89635) chain, and the electronically significant 4-bromophenyl moiety could result in a compound with unique and potentially useful biological properties. While direct research on this specific compound is not extensively published, studies on structurally similar molecules, such as N'-(4-bromophenyl)propanohydrazide, have pointed towards potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai

Given the established significance of hydrazide derivatives and the potential imparted by the 4-bromophenyl group, advanced studies on this compound would likely be guided by the following objectives:

Synthesis and Characterization: The primary step would involve the efficient synthesis and thorough spectroscopic characterization of the compound to confirm its structure and purity.

Biological Screening: A comprehensive screening of this compound against a panel of biological targets would be a key objective. Based on the activities of related compounds, this would likely include assays for:

Antimicrobial activity against a range of bacterial and fungal strains. nih.govnih.gov

Anticancer activity against various cancer cell lines. mdpi.com

Anti-inflammatory activity through in vitro and in vivo models. nih.gov

Enzyme inhibition studies, for example, against targets like monoamine oxidase or carbonic anhydrase, which are known to be modulated by some hydrazide derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues of this compound would be crucial to understand the contribution of each part of the molecule to its biological activity. This could involve modifying the length of the alkyl chain, changing the position or nature of the halogen on the phenyl ring, or introducing other substituents.

Mechanism of Action Studies: For any significant biological activity observed, elucidating the underlying mechanism of action would be a critical research goal. This could involve techniques such as molecular docking to predict binding modes with specific biological targets. researchgate.net

The scope of such research would be to determine if this compound or its derivatives could serve as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74305-98-9

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N'-(4-bromophenyl)butanehydrazide

InChI

InChI=1S/C10H13BrN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14)

InChI Key

STPHYKOKHWXZMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for N 4 Bromophenyl Butanehydrazide and Its Analogs

Retrosynthetic Analysis and Precursor Identification for N'-(4-bromophenyl)butanehydrazide

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This primary disconnection points to two key precursors: a butyric acid derivative and a 4-bromophenylhydrazine moiety. The most logical and commonly employed precursors are butanoyl chloride (or butyric anhydride) and 4-bromophenylhydrazine. This approach simplifies the synthesis to a nucleophilic acyl substitution reaction.

Further retrosynthetic analysis of the precursors themselves can be considered. Butanoyl chloride is readily prepared from butyric acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. 4-bromophenylhydrazine is typically synthesized from 4-bromoaniline (B143363). The synthesis of 4-bromophenylhydrazine from 4-bromoaniline involves a diazotization reaction followed by a reduction step. google.com Traditional methods for this reduction have utilized reagents like sodium sulfite, but newer methods employ agents like sodium dithionite (B78146) or zinc powder in acidic conditions to improve yield and purity. google.comgoogle.com

Conventional Synthetic Approaches for this compound

The most prevalent and conventional method for synthesizing this compound involves the reaction of an acylating agent with 4-bromophenylhydrazine. This is a classic example of nucleophilic acyl substitution.

A typical procedure involves the reaction of butanoyl chloride with 4-bromophenylhydrazine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a common choice for both a solvent and a base in this reaction. The reaction of N-(4-bromophenyl)-α-cyclohexylacetamide with sodium hydride in DMF is an example of a similar transformation. prepchem.com

Alternatively, butyric anhydride (B1165640) can be used as the acylating agent. This method avoids the generation of corrosive HCl but may require heating to proceed at a reasonable rate. Another approach starts from butyric acid itself, which can be coupled with 4-bromophenylhydrazine using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The synthesis of analogous hydrazides often follows similar principles. For instance, the synthesis of N′-[(4-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide involves the reaction of p-hydroxybenzoic acid hydrazide with 4-bromobenzaldehyde, followed by reaction with p-toluenesulfonyl chloride. mdpi.com

Development of Novel and Green Chemistry Strategies in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazide derivatives to minimize environmental impact and improve efficiency. While specific green synthesis methods for this compound are not extensively documented, general green approaches applicable to its synthesis can be inferred from related reactions.

One key area of green chemistry is the use of safer solvents and the reduction of waste. researchgate.net For the synthesis of this compound, this could involve replacing chlorinated solvents with more environmentally benign alternatives like ethanol (B145695) or even water, where feasible. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. chemmethod.com

Catalytic methods also align with green chemistry principles. The use of solid acid catalysts, such as silica-supported sulfuric acid nanoparticles, has been shown to be effective in related condensation reactions, offering advantages like easy separation and reusability of the catalyst. researchgate.net While not directly applied to this compound in the provided context, such catalysts could potentially be adapted for its synthesis.

Furthermore, developing one-pot synthetic procedures, where multiple reaction steps are carried out in the same reaction vessel, can reduce the need for purification of intermediates and minimize solvent usage. chemmethod.com

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the conventional synthesis using butanoyl chloride and 4-bromophenylhydrazine, the choice of base and solvent can significantly impact the reaction outcome. A systematic study of different bases (e.g., pyridine, triethylamine, potassium carbonate) and solvents (e.g., dichloromethane, tetrahydrofuran, dioxane) could identify the optimal combination for this specific transformation.

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. Conversely, for highly exothermic reactions, cooling may be necessary to control the reaction rate and prevent side reactions. For example, in the synthesis of related phthalazine (B143731) derivatives, refluxing in ethanol was found to be the effective temperature for achieving high yields in a shorter time. researchgate.net

The molar ratio of the reactants should also be carefully controlled. Using a slight excess of the acylating agent (butanoyl chloride) can help to ensure complete conversion of the 4-bromophenylhydrazine. However, a large excess should be avoided to simplify purification.

The table below illustrates how reaction parameters can be optimized, drawing from a similar synthesis of phthalazine derivatives.

Table 1: Optimization of Reaction Conditions for a Related Synthesis

Entry Catalyst Amount (g) Solvent Temperature (°C) Time (h) Yield (%)
1 0.002 Ethanol Reflux 5 70
2 0.004 Ethanol Reflux 4 85
3 0.006 Ethanol Reflux 3 92
4 0.008 Ethanol Reflux 2 95
5 0.010 Ethanol Reflux 2 95
6 0.008 Methanol Reflux 3 88
7 0.008 Acetonitrile Reflux 4 80
8 0.008 Dichloromethane Reflux 5 75
9 0.008 Water Reflux 6 60
10 0.008 No Solvent 100 8 50
11 0.008 Ethanol 25 12 40
12 0.008 Ethanol 50 8 70
13 0.008 Ethanol 78 (Reflux) 2 95
14 Recycled Catalyst (1st) Ethanol Reflux 2.5 93
15 Recycled Catalyst (2nd) Ethanol Reflux 3 91

Data adapted from a study on the synthesis of 3,9-Diamino-5,10-dioxo-1-aryl-5,10-dihydropyrazolo[1,2-b]phthalazine-2-carbonitrile derivatives. researchgate.net

Stereoselective Synthesis Considerations for this compound Derivatives (if applicable)

While this compound itself is achiral, its derivatives can possess stereocenters, making stereoselective synthesis a relevant consideration. If the butyryl chain or the phenyl ring is substituted with a group that creates a chiral center, the synthesis could lead to a mixture of enantiomers or diastereomers.

For instance, if a chiral center is present in the acyl chain, the use of a chiral auxiliary or a chiral catalyst could be employed to induce stereoselectivity. Biocatalytic approaches, using enzymes such as lipases or proteases, are also powerful tools for achieving high enantioselectivity in the synthesis of chiral hydrazides. polimi.it These enzymes can selectively acylate one enantiomer of a racemic hydrazine (B178648) or resolve a racemic mixture of a chiral acyl donor.

The formation of geometric isomers (E/Z isomers) is also a possibility in derivatives where a double bond is present, such as in N'-benzylidene-substituted hydrazides. The characterization of these isomers can be achieved using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. mdpi.com In many cases, one isomer is thermodynamically more stable and may be the major product under equilibrium conditions.

Advanced Spectroscopic and Structural Elucidation Studies of N 4 Bromophenyl Butanehydrazide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms and understanding the conformational dynamics of a molecule in solution. For N'-(4-bromophenyl)butanehydrazide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In solution, hydrazides like this compound often exist as a mixture of conformational isomers (rotamers) due to the restricted rotation around the C(O)-N bond. This phenomenon can lead to the appearance of two distinct sets of signals in the NMR spectra, with their population ratio depending on the solvent and temperature. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the 4-bromophenyl group typically appear as a characteristic AA'BB' system of two doublets. The two N-H protons of the hydrazide moiety are expected to be distinct and would likely appear as broad singlets at different chemical shifts in the downfield region. The signals for the n-butanoyl group would correspond to a terminal methyl group (triplet), and two methylene (B1212753) groups (a sextet and a triplet).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing four signals for the aromatic carbons and four signals for the butanoyl group, including the carbonyl carbon. The carbon attached to the bromine atom would show a characteristic chemical shift, and the carbonyl carbon would appear significantly downfield.

Predicted NMR Data for this compound Predicted chemical shifts are based on data from analogous compounds like 4-bromoaniline (B143363), butyramide, and other N-arylhydrazides and are reported in ppm relative to TMS. chemicalbook.comrsc.orgchemicalbook.comchemicalbook.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment (Butanoyl) Predicted ¹H NMR (ppm, Multiplicity) Predicted ¹³C NMR (ppm) Assignment (Aromatic) Predicted ¹H NMR (ppm, Multiplicity) Predicted ¹³C NMR (ppm)
CH₃ (C4') 0.95 (t) ~13.7 C1 (C-Br) - ~115
CH₂ (C3') 1.68 (sext) ~18.9 C2, C6 (CH) 7.30 (d) ~132.2
CH₂ (C2') 2.15 (t) ~38.5 C3, C5 (CH) 6.80 (d) ~116.5
C=O (C1') - ~173.0 C4 (C-N) - ~145.0
NH-N ~8.5 (br s) -

t = triplet, sext = sextet, d = doublet, br s = broad singlet

Detailed Mass Spectrometry Fragmentation Analysis for Structural Confirmation of this compound

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) would produce a characteristic pattern.

The molecular ion peak (M⁺) would appear as a distinctive doublet with a nearly 1:1 intensity ratio, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of hydrazides is well-documented and typically involves several key cleavage pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, resulting in the loss of a propyl radical (•C₃H₇) to form the [M - 43]⁺ ion.

N-N Bond Cleavage: Scission of the weak nitrogen-nitrogen bond is a common fragmentation pathway for hydrazides, leading to the formation of the butanoyl cation [CH₃(CH₂)₂CO]⁺ and the 4-bromophenylaminyl radical, or the 4-bromophenylamino cation [C₆H₄BrNH]⁺. researchgate.net

Amide Bond Cleavage: Cleavage of the C(O)-NH bond can also occur.

Aromatic Fragmentation: The 4-bromophenyl portion can fragment to produce a bromophenyl cation [C₆H₄Br]⁺ or lose the bromine atom to give a phenylamino (B1219803) fragment. acs.orgosti.gov

Predicted Mass Spectrometry Fragmentation Data Based on the structure of this compound (Molecular Formula: C₁₀H₁₃BrN₂O, Molecular Weight: ~256/258 g/mol ).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Structure Fragmentation Pathway
256/258 [C₁₀H₁₃BrN₂O]⁺ Molecular Ion (M⁺)
199/201 [C₆H₄BrNHNH]⁺ Cleavage of C(O)-N bond
184/186 [C₆H₄BrNH₂]⁺ Cleavage of N-N bond and H rearrangement
170/172 [C₆H₅BrN]⁺ Cleavage of N-N bond
155/157 [C₆H₄Br]⁺ Cleavage of C-N bond
71 [CH₃CH₂CH₂CO]⁺ Cleavage of N-N bond (Butanoyl cation)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. These two methods are complementary and are crucial for the characterization of this compound.

Key expected vibrational modes include:

N-H Stretching: The two N-H groups are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹. The exact positions can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the hydrazide, is expected around 1650-1680 cm⁻¹. This is one of the most prominent bands in the IR spectrum. mdpi.com

N-H Bending (Amide II): This band, arising from a mix of N-H bending and C-N stretching, is found around 1520-1550 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Predicted Vibrational Spectroscopy Data

Interactive Data Table: Predicted IR and Raman Frequencies (cm⁻¹)

Frequency Range (cm⁻¹) Assignment Expected IR Intensity Expected Raman Intensity
3200 - 3400 N-H Stretching Medium-Strong Medium
3000 - 3100 Aromatic C-H Stretching Medium Strong
2850 - 2960 Aliphatic C-H Stretching Strong Strong
1650 - 1680 C=O Stretching (Amide I) Very Strong Medium
1580 - 1600 Aromatic C=C Stretching Medium Strong
1520 - 1550 N-H Bending (Amide II) Strong Weak
~1490 Aromatic C=C Stretching Medium Strong

Single-Crystal X-ray Diffraction for Elucidation of Solid-State Molecular and Supramolecular Structures of this compound

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

While an experimental crystal structure for this compound is not available, its solid-state architecture can be predicted based on the known behavior of hydrazide derivatives. acs.orgbenthamdirect.com The most significant feature would be the formation of strong intermolecular hydrogen bonds. The hydrazide moiety contains excellent hydrogen bond donors (the two N-H groups) and a strong acceptor (the carbonyl oxygen).

Hypothetical Crystallographic Data

Interactive Data Table: Hypothetical Crystal and Hydrogen Bond Parameters | Parameter | Hypothetical Value | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | ~14 | | b (Å) | ~6 | | c (Å) | ~16 | | β (°) | ~105 | | Z (molecules/unit cell) | 4 | | Hydrogen Bond | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | | Intermolecular | N-H···O=C | ~2.9 | ~170 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if enantiomers are synthesized)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules to determine their absolute configuration or study their stereochemical properties.

This compound, in its ground state structure, is an achiral molecule. It does not possess any stereocenters and lacks any element of chirality. Therefore, it would not produce a signal in ECD or VCD spectroscopy and is considered "silent" to these techniques.

This section would only become relevant under hypothetical circumstances where chirality is introduced into the molecule. For example, if a chiral center were present in the acyl chain (e.g., using 2-methylbutanehydrazide) or if restricted rotation around a bond led to stable, separable atropisomers. In such a case, ECD and VCD, in combination with quantum-chemical calculations, would be powerful tools for assigning the absolute stereochemistry of the resulting enantiomers.


Theoretical and Computational Chemistry Investigations of N 4 Bromophenyl Butanehydrazide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of N'-(4-bromophenyl)butanehydrazide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. For this compound, DFT methods are used to optimize the molecular geometry and compute a range of electronic descriptors that govern its behavior.

Detailed research findings from DFT studies on analogous compounds provide a framework for understanding this compound. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. semanticscholar.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govmdpi.com

Global reactivity descriptors derived from HOMO and LUMO energies, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.netnih.gov For instance, a good nucleophile is characterized by lower values of chemical potential (μ) and electrophilicity (ω), whereas a good electrophile has high values for these parameters. mdpi.com Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.netnih.gov The molecular electrostatic potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

DescriptorValueUnitSignificance
EHOMO-6.5eVElectron-donating ability
ELUMO-1.2eVElectron-accepting ability
Energy Gap (ΔE)5.3eVChemical reactivity and stability
Ionization Potential (I)6.5eVEnergy required to remove an electron
Electron Affinity (A)1.2eVEnergy released upon gaining an electron
Electronegativity (χ)3.85eVTendency to attract electrons
Global Hardness (η)2.65eVResistance to change in electron distribution
Electrophilicity Index (ω)2.80eVPropensity to accept electrons

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to various spatial arrangements or conformers, each with a distinct energy level. Mapping the potential energy surface (PES) helps to identify the most stable (lowest energy) conformers and the energy barriers for rotation between them. researchgate.net

A relaxed PES scan is a common computational technique where a specific dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy structure. blogspot.comq-chem.com This process generates a potential energy profile that shows energy minima, corresponding to stable staggered conformations, and energy maxima, which represent unstable eclipsed conformations. researchgate.net For this compound, key dihedral angles would include those along the butane (B89635) chain and the bond connecting the hydrazide nitrogen to the phenyl ring. The analysis reveals the most probable shapes the molecule will adopt, which is critical for its interaction with biological targets. researchgate.net

Figure 1: Hypothetical Potential Energy Diagram for Rotation Around a Key Dihedral Angle of this compound This diagram is for illustrative purposes to show the concept of a potential energy surface scan.

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This illustrative diagram plots the potential energy as a function of the rotation around a central C-N bond. It highlights the lowest-energy 'anti' conformation where bulky groups are furthest apart, and higher-energy 'gauche' and 'eclipsed' conformations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations provide a powerful lens to view the time-dependent behavior of this compound in a realistic environment, such as in an aqueous solution. easychair.org By simulating the atomic motions over time, MD can elucidate the molecule's conformational dynamics and the explicit role of solvent molecules in its behavior. easychair.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water This table presents a typical setup for an MD simulation.

ParameterValue/SettingPurpose
Force FieldAMBER / GROMOSDescribes the potential energy of the system
Solvent ModelTIP3P / SPC/EExplicit water model
System Size~5000 atomsSolute plus a sufficient number of solvent molecules
Temperature300 KSimulates physiological temperature
Pressure1 barSimulates atmospheric pressure
Simulation Time100 nsDuration to observe significant conformational changes
Boundary ConditionsPeriodicMimics an infinite system to avoid edge effects easychair.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For this compound and its analogs, a QSAR study would aim to predict their activity (e.g., as enzyme inhibitors) based on molecular descriptors. nih.govresearchgate.net

The process involves several steps: curating a dataset of compounds with known activities, calculating various molecular descriptors (e.g., topological, electronic, spatial), and using statistical methods like multiple linear regression to build a predictive model. mdpi.comnih.govmdpi.com The resulting QSAR model can identify which molecular properties are most influential for the desired biological effect. For instance, a study on hydrazide analogs revealed that molecular connectivity indices and hydrogen donor features were crucial for their activity. nih.gov Such models are invaluable for prioritizing the synthesis of new, more potent analogs and for screening virtual libraries of compounds. nih.govfrontiersin.org

Table 3: Hypothetical 2D-QSAR Model for a Series of Hydrazide Analogs This table illustrates a sample QSAR equation and its statistical validation parameters.

ParameterDescription
Model Equation pIC50 = 0.75 * (TPSA) - 0.21 * (LogP) + 1.5 * (NumHDonors) + 2.45
Statistical Metrics
R² (Correlation Coefficient)0.89 (Indicates a good fit of the model to the data) mdpi.com
Q² (Cross-validation R²)0.78 (Indicates good predictive ability of the model)
Descriptors Used
TPSATopological Polar Surface Area
LogPPartition coefficient (lipophilicity)
NumHDonorsNumber of Hydrogen Bond Donors

Molecular Docking and Ligand-Target Interactions Prediction for this compound

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. mdpi.com This technique is fundamental in structure-based drug design to understand how this compound might inhibit a specific biological target.

The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on their interaction energies. nih.govjst.go.jp The results provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the intermolecular interactions. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the amino acid residues of the target. jst.go.jpnih.gov Docking studies on similar hydrazide-hydrazone compounds have successfully identified key interactions with enzyme active sites, correlating well with in vitro activity. mdpi.comresearchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table shows hypothetical docking results to illustrate the type of data generated.

ParameterResult
Target Protein Epidermal Growth Factor Receptor (EGFR) Kinase
Binding Energy -8.9 kcal/mol
Key Interacting Residues Met793, Leu718, Val726, Lys745, Asp855
Types of Interactions Hydrogen Bond: with the backbone NH of Met793 (Hydrazide group) Hydrogen Bond: with the side chain of Lys745 (Carbonyl oxygen) Hydrophobic Interactions: with Leu718, Val726 (Bromophenyl ring)

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. ijcce.ac.ir These computational tools evaluate the "drug-likeness" of a molecule like this compound, predicting its behavior within a biological system. ijcce.ac.ir

Various web-based tools and software can calculate key physicochemical properties and assess compliance with established guidelines like Lipinski's Rule of Five. ijcce.ac.ir Properties such as aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 enzymes are estimated. ijcce.ac.irijcce.ac.ir Studies on other hydrazide derivatives have shown that these compounds can possess favorable pharmacokinetic profiles with good oral bioavailability. mdpi.comnih.govresearchgate.net These predictions help to identify potential liabilities early on, guiding chemical modifications to improve the compound's ADME profile.

Table 5: Predicted ADME and Physicochemical Properties for this compound This table presents hypothetical data from in silico prediction tools.

PropertyPredicted ValueOptimal RangeSignificance
Molecular Weight257.12 g/mol < 500Drug-likeness (Lipinski)
LogP (Lipophilicity)2.6< 5Drug-likeness (Lipinski)
Hydrogen Bond Donors2< 5Drug-likeness (Lipinski)
Hydrogen Bond Acceptors2< 10Drug-likeness (Lipinski)
GI AbsorptionHighHighBioavailability
BBB PermeantNoNo/YesCNS side effects/targeting
CYP2D6 InhibitorNoNoDrug-drug interactions
Aqueous SolubilityModerately SolubleHigh/ModerateFormulation and absorption

Investigation of Biological Activities and Mechanisms of Action of N 4 Bromophenyl Butanehydrazide

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. This section reviews the known inhibitory effects of N'-(4-bromophenyl)butanehydrazide and structurally related compounds on several key enzymes.

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a target for anti-inflammatory drugs. nih.gov While the direct inhibition of COX-2 by this compound has not been extensively documented in the available literature, studies on other compounds containing a 4-bromophenyl group have shown significant inhibitory activity. For instance, a series of pyrazole-based derivatives were found to be selective COX-2 inhibitors, with the substitution of a 4-bromophenyl group at the R2 position resulting in high inhibitory activity (IC50 = 0.28 μM). nih.gov

Laccase: Laccases are copper-containing oxidase enzymes with various industrial and biotechnological applications; their inhibition can also be relevant in controlling certain fungal pathogens. mdpi.comnih.gov There is currently a lack of specific studies investigating the inhibitory effects of this compound on laccase. Kinetic studies on laccase from the fungus Trematosphaeria mangrovei have identified inhibitors such as sodium azide (B81097) and sodium cyanide, which caused 77.77% and 51.48% inhibition, respectively. nih.gov Other research has shown that intermediates from lignin (B12514952) degradation can act as competitive inhibitors of laccase. frontiersin.org

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have highlighted the potential of compounds structurally similar to this compound as α-glucosidase inhibitors. For example, a series of 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides demonstrated potent α-glucosidase inhibition, with some derivatives showing IC50 values significantly lower than the standard drug, acarbose. nih.gov Another study on ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives found that a compound bearing a 4-bromo substituent was approximately 100 times more active than the standard, with an IC50 value of 1.7 µM. researchgate.net Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have also been evaluated for their α-glucosidase inhibitory potential. nih.gov

SIRT1: Sirtuin-1 (SIRT1) is a protein deacetylase involved in various cellular processes, including metabolism and inflammation, making it a target for various diseases, including cancer. nih.gov Direct inhibitory studies of this compound on SIRT1 are not available in the current literature. However, research on other molecules has identified potent SIRT1 inhibitors. For instance, 4'-Bromo-resveratrol has been identified as a dual inhibitor of SIRT1 and SIRT3, leading to antiproliferative effects in melanoma cells. nih.gov Additionally, novel benzimidazole (B57391) and pyrazole (B372694) derivatives have been synthesized and shown to be effective SIRT1 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. mdpi.com

TPMT: Thiopurine S-methyltransferase (TPMT) is an enzyme involved in the metabolism of thiopurine drugs. Research has shown that impurities in commercial substrates, such as thioxanthine in 6-thioguanine (B1684491) preparations, can act as strong inhibitors of TPMT activity, affecting measurement outcomes. nih.gov However, there are no specific studies available on the inhibition of TPMT by this compound.

Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. mdpi.comnih.gov While specific data on this compound is lacking, compounds with a bromophenyl moiety have been explored. For example, N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide showed antioxidant properties, which can be related to anti-melanogenic activity. frontiersin.org Other studies have identified potent tyrosinase inhibitors among various classes of compounds, some of which contain halogen substituents. mdpi.com

Table 1: In Vitro Enzyme Inhibition Data for Compounds Structurally Related to this compound

Enzyme Compound Class Specific Compound Example Inhibition (IC50) Reference
COX-2 Pyrazole derivative Pyrazole with 4-bromophenyl substitution 0.28 µM nih.gov
α-Glucosidase 1,2,3-triazole derivative Ethyl 3-(((1-(2-((4-bromophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate 1.7 µM researchgate.net
α-Glucosidase Benzothiazine-N-arylacetamide 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(phenyl)acetamide 18.25 µM nih.gov
SIRT1 Benzimidazole mono-peptide Tryptophan conjugate 13h 0.66 µM mdpi.com

| SIRT1 | Amino-acid derived 5-pyrazolyl methylidene rhodanine (B49660) carboxylic acid | Tryptophan conjugate 7d | 0.77 µM | mdpi.com |

Receptor Binding Assays and Ligand-Receptor Interaction Profiling for this compound

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor, providing insights into its potential mechanism of action. nih.gov These assays, often using radiolabeled ligands, measure the binding of a compound to its target receptor.

Currently, there is no publicly available research detailing receptor binding assays or ligand-receptor interaction profiles specifically for this compound. Pharmacological studies on other molecules, such as S33138 and ACP-103, demonstrate how such assays are used to characterize novel compounds. For example, S33138 was identified as a preferential dopamine (B1211576) D3 versus D2 receptor antagonist through extensive receptor-binding profiling. researchgate.net Similarly, ACP-103 was characterized as a potent 5-HT2A receptor inverse agonist using competitive binding assays. nih.govnih.gov To understand the pharmacological profile of this compound, similar comprehensive binding studies against a panel of receptors would be required.

Cell-Based Assays for Cellular Pathway Modulation by this compound (in vitro)

Cell-based assays are critical for understanding how a compound affects cellular functions such as apoptosis, cell cycle, autophagy, and oxidative stress responses.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis.

There are no specific studies available that investigate the apoptosis-inducing mechanisms of this compound in cancer cell lines. However, research on other classes of compounds demonstrates the methodologies used. For example, a novel series of substituted-1,3,4-oxadiazole derivatives were shown to inhibit the growth of MCF-7 breast cancer cells and induce apoptosis. The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has been shown to trigger apoptosis in prostate cancer cells through the production of reactive oxygen species (ROS). Analysis of apoptosis often involves techniques like flow cytometry to quantify apoptotic cells and Western blotting to measure the levels of key apoptotic proteins such as caspases and members of the Bcl-2 family.

Cell Cycle Arrest Elicitation and Pathway Analysis

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a common mechanism of action for anticancer drugs. nih.gov

The ability of this compound to elicit cell cycle arrest has not been reported in the available scientific literature. Studies on other compounds illustrate the potential pathways. For instance, the natural compound Neobractatin was found to cause both G1/S and G2/M arrest in cancer cells by regulating the expression of E2F1 and GADD45α. nih.gov Novel benzimidazole derivatives have been shown to arrest the cell cycle at different phases (G1, S, or G2/M) in various cancer cell lines, including lung, breast, and ovarian cancer cells. Similarly, a derivative of andrographolide (B1667393) was found to induce S phase arrest in MDA-MB-231 breast cancer cells.

Autophagy Modulation Studies

Autophagy is a cellular degradation and recycling process that plays a complex, dual role in cancer, acting as either a survival mechanism or a cell death pathway. nih.gov Modulating autophagy is therefore a potential therapeutic strategy. mdpi.com

There is no available research on the modulation of autophagy by this compound. The role of autophagy in cancer therapy is an active area of research, with natural compounds like Bufalin being shown to induce autophagy-mediated cell death in various cancer cell lines through pathways involving Akt/mTOR and JNK signaling. nih.gov The interplay between autophagy and apoptosis is also a key area of investigation, as inhibiting autophagy can sometimes enhance the efficacy of chemotherapeutic agents. mdpi.com

Oxidative Stress Response in Cellular Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases.

Specific studies on the effects of this compound on oxidative stress responses in cellular systems could not be found. However, research on other brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has shown protective effects against oxidative stress. BDB was found to enhance the levels of reduced glutathione (B108866) in human keratinocytes by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response. This suggests that the bromo-substitution on a phenyl ring can be a feature of molecules that modulate cellular oxidative stress responses.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acarbose
ACP-103
Andrographolide
3-bromo-4,5-dihydroxybenzaldehyde (BDB)
4'-Bromo-resveratrol
Bufalin
N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
N-(4-hydroxyphenyl)retinamide (4HPR)
Neobractatin
S33138
Sodium azide
Sodium cyanide
Thioxanthine
6-thioguanine
2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides
Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives
Substituted-1,3,4-oxadiazole derivatives
Benzimidazole derivatives

Investigation of Antimicrobial Mechanisms of this compound (in vitro)

The in vitro antimicrobial activities of this compound and related compounds have been the subject of various research endeavors. These studies aim to elucidate the mechanisms through which this class of compounds exerts its inhibitory effects on the growth of pathogenic bacteria and fungi. The presence of the 4-bromophenyl moiety in conjunction with the butanehydrazide core appears to be crucial for its biological activities.

Bacterial Growth Inhibition Pathways

The antibacterial action of compounds structurally related to this compound is thought to be multifaceted, involving the inhibition of essential cellular processes. One of the key mechanisms identified is the inhibition of DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair. For instance, N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent inhibitory activity against DNA gyrase isolated from both Bacillus subtilis and Staphylococcus aureus. nih.gov This inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Molecular docking studies have further supported this mechanism by illustrating the binding interactions between these compounds and the active site of DNA gyrase. nih.gov

Furthermore, computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have been employed to understand the structural features that govern the antibacterial potency of these compounds. These studies can help in predicting the activity of new derivatives and in optimizing the lead structures for enhanced efficacy.

Table 1: Investigated Bacterial Growth Inhibition Pathways of this compound and Related Compounds

Pathway/Target Organism(s) Key Findings Supporting Evidence
DNA Gyrase InhibitionBacillus subtilis, Staphylococcus aureusPotent inhibition of DNA gyrase activity, leading to disruption of DNA replication.Enzyme assays, Molecular docking studies nih.gov
Cell Wall/Membrane DisruptionGeneral bacteriaPotential to affect the strength and integrity of the cell wall and membrane.Structure-activity relationship studies mdpi.com

Fungal Membrane Disruption Mechanisms

The antifungal activity of this compound and its analogs is a significant area of investigation, with a primary focus on the disruption of the fungal cell membrane. The fungal plasma membrane, rich in ergosterol (B1671047), is a critical barrier and a key target for antifungal agents. nih.gov Hydrazide derivatives have been shown to target this structure, leading to a cascade of events that culminate in fungal cell death. acs.org

One proposed mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function. A maleimide (B117702) derivative, for example, was found to reduce ergosterol biosynthesis, leading to the destruction of the cell membrane. eurekalert.org This disruption results in increased membrane permeability and the leakage of essential intracellular contents.

Furthermore, studies on N'-phenylhydrazides have demonstrated that these compounds can cause significant damage to the morphology of fungal mycelia. nih.gov Scanning electron microscopy has revealed alterations in the fungal cell surface, suggesting a direct interaction with the cell membrane. This physical damage to the membrane contributes to the antifungal effect.

Some N-phenacyldibromobenzimidazoles have been reported to cause irreversible damage to the fungal cell membrane, leading to accidental cell death. mdpi.com This suggests that compounds containing a bromophenyl group can have a profound and lethal impact on fungal membrane integrity. The generation of reactive oxygen species (ROS) has also been implicated as a downstream effect of membrane damage, leading to oxidative stress and further cellular injury.

Table 2: Investigated Fungal Membrane Disruption Mechanisms of this compound and Related Compounds

Mechanism Key Effects Supporting Evidence
Ergosterol Biosynthesis InhibitionReduced ergosterol levels, leading to membrane destabilization.Biochemical assays eurekalert.org
Direct Membrane DamageAltered mycelium morphology, increased membrane permeability.Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM) nih.gov
Irreversible Membrane InjuryInduction of accidental cell death.Cell viability assays mdpi.com

In Vivo Efficacy Studies in Animal Models of Disease (Mechanism-focused)

The promising in vitro activities of this compound and its derivatives have prompted further investigation into their efficacy and mechanisms of action in vivo using various animal models of disease.

Anti-tumor Efficacy in Xenograft Models and Mechanistic Insights

While direct in vivo studies on this compound in xenograft models are not extensively documented, research on structurally related compounds provides valuable insights into their potential anti-tumor efficacy. Estrone derivatives incorporating a 4-bromophenyl group have been evaluated in breast cancer xenograft models. These studies have demonstrated a significant reduction in tumor volume, indicating the potential of the 4-bromophenyl moiety in anti-cancer drug design. nih.gov

Hydrazide-hydrazone compounds have also been a focus of anti-cancer research. In vivo imaging and ex vivo studies in mice with a 1,2,4-triazole-containing hydrazide-hydrazone showed significant accumulation of the compound in the prostate. This suggests a potential for targeted therapy in prostate cancer. nih.gov Other studies have also reported the evaluation of the in vivo anti-breast cancer activities of novel compounds in mouse xenograft models, with some derivatives showing a reduction in tumor growth. mdpi.com

The proposed mechanisms for the anti-tumor activity of these compounds often involve the induction of apoptosis. For instance, some hydrazide-hydrazone derivatives have been shown to increase caspase-3 activation, a key executioner caspase in the apoptotic pathway, and to increase the number of cells undergoing early apoptosis. nih.gov

Table 3: In Vivo Anti-tumor Efficacy of Compounds Related to this compound in Xenograft Models

Compound Type Cancer Model Key Findings Proposed Mechanism
Estrone derivative with 4-bromophenyl groupBreast cancer xenograftReduction in tumor volume. nih.govNot specified in the study.
1,2,4-Triazole containing hydrazide-hydrazoneProstate cancer (biodistribution study)Accumulation in the prostate. nih.govPotential for targeted delivery.
Thieno[2,3-d]pyrimidin-4-one derivativesBreast cancer xenograftReduction in tumor growth. mdpi.comNot specified in the study.

Anti-inflammatory Effects in Animal Models and Underlying Cellular Pathways

The anti-inflammatory properties of hydrazide and hydrazone derivatives have been investigated in preclinical animal models. These studies suggest that the presence and nature of substituents on the aromatic ring, such as the 4-bromophenyl group, can significantly influence the anti-inflammatory activity. nih.gov While specific in vivo anti-inflammatory studies on this compound are limited, the broader class of compounds shows promise.

The underlying cellular pathways for the anti-inflammatory effects of related compounds are being elucidated. For example, some hydrazone derivatives are thought to exert their effects by modulating the production of pro-inflammatory mediators. The flexibility of the hydrazone functional group may allow for effective binding to various inflammatory targets.

Anti-infective Efficacy in Animal Models and Pathogen Clearance Mechanisms

The in vivo anti-infective potential of brominated compounds has been demonstrated in a murine model of Trypanosoma cruzi infection. Oral administration of a bromo-derivative resulted in a significant suppressive effect on parasitemia and cumulative mortality in infected mice. core.ac.uk Although this study focuses on a parasitic infection, it highlights the potential of bromo-derivatives in combating infectious diseases in a whole-organism setting.

Further in vivo bioactivity studies of hydrazide-hydrazones have been conducted, suggesting their potential as anti-infective agents. eurekalert.org The mechanisms of pathogen clearance in these models are likely linked to the direct antimicrobial actions observed in vitro, such as the inhibition of essential enzymes and disruption of cellular structures, which would lead to a reduction in the pathogen load and allow the host immune system to control the infection.

Table 4: In Vivo Anti-infective Efficacy of Compounds Related to this compound

Compound Type Infection Model Key Findings Proposed Mechanism
Bromo-derivativeTrypanosoma cruzi in miceSuppression of parasitemia and mortality. core.ac.ukDirect trypanocidal activity.
Hydrazide-hydrazonesGeneral bioactivity studiesIndication of in vivo activity. eurekalert.orgDirect antimicrobial action.

Exploration of Molecular Target Identification and Validation for this compound

The identification and validation of specific molecular targets are crucial steps in understanding the mechanism of action of any bioactive compound. This process involves identifying the direct molecular binding partners of the compound and confirming that the interaction with these targets is responsible for its observed biological effects.

As of the latest available research, specific studies focusing on the comprehensive molecular target identification and subsequent validation for this compound are not present in the public domain. While research into related compounds containing bromophenyl and hydrazide moieties has explored their interactions with various enzymes and receptors, this information cannot be directly extrapolated to this compound due to the unique structure-activity relationship of chemical compounds.

The process of target identification typically involves a range of experimental and computational approaches. Techniques such as affinity chromatography, activity-based protein profiling, and yeast two-hybrid screening are often employed to isolate and identify potential protein targets from complex biological samples. Following identification, target validation is essential to confirm that the compound's biological activity is a direct result of its interaction with the identified target. This can be achieved through methods like genetic knockdown (e.g., RNA interference or CRISPR-Cas9), overexpression studies, or the use of target-specific inhibitors or activators to mimic or block the compound's effects.

In the absence of direct research on this compound, any discussion on its molecular targets would be purely speculative and fall outside the scope of scientifically validated findings. Future research endeavors are necessary to elucidate the specific molecular interactions of this compound and to validate its targets, which will be instrumental in defining its therapeutic potential and mechanism of action.

Without experimental data from studies specifically investigating this compound, the creation of data tables detailing research findings on its molecular targets is not possible at this time.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl Butanehydrazide Derivatives

Rational Design and Synthesis of N'-(4-bromophenyl)butanehydrazide Analogs

The rational design of analogs of this compound often employs strategies like molecular hybridization, which involves combining pharmacophoric moieties from different bioactive molecules to create a new hybrid compound with potentially enhanced activity. nih.gov The core this compound structure itself can be seen as a hybrid of a substituted phenylhydrazine (B124118) and a butyric acid derivative, both common fragments in biologically active compounds.

The synthesis of these analogs typically follows established chemical pathways. A primary method involves the condensation of 4-bromophenylhydrazine with butanoyl chloride or an activated form of butanoic acid. Alternatively, a pre-existing hydrazide can be modified. For instance, the synthesis of related hydrazide-hydrazone derivatives is often achieved by reacting a hydrazide with a suitable aldehyde or ketone. mdpi.com Advanced synthetic methods, such as the Buchwald-Hartwig cross-coupling, can be employed for the arylation of the benzoxazine (B1645224) core in related heterocyclic structures, a strategy that could be adapted for modifying the phenyl ring of the this compound scaffold. mdpi.com

The design process is often guided by a specific biological target. For example, recognizing that quinoline (B57606) derivatives can act as DNA gyrase inhibitors, researchers have designed hybrids incorporating a 2-(4-bromophenyl)quinoline (B1270115) moiety with a carbohydrazide, aiming to create novel antimicrobial agents. nih.govresearchgate.net This approach highlights a key principle in the rational design of this compound analogs: leveraging the known activities of the bromophenyl and hydrazide groups to create molecules with targeted biological profiles. researchgate.net

Systematic Modification of the Butane (B89635) Chain and its Influence on Biological Outcomes

Key modifications and their potential consequences are outlined in the table below. While direct studies on the butane chain of this specific compound are not extensively documented, these principles are fundamental to medicinal chemistry.

ModificationRationale & Potential Impact
Varying Chain Length Shortening (acetyl, propionyl) or lengthening (pentanoyl, hexanoyl) the chain alters the distance between the phenyl and hydrazide moieties. This can be critical for spanning a binding site or optimizing hydrophobic interactions.
Introducing Branching Adding methyl or other alkyl groups to the chain (e.g., creating an isobutyryl moiety) introduces steric bulk. This can enhance selectivity for a specific receptor pocket or, conversely, cause steric hindrance that reduces activity.
Incorporating Unsaturation Introducing double or triple bonds can rigidify the linker, restricting the molecule's conformational freedom. This may lock the compound into a more active (or inactive) conformation.
Adding Functional Groups Introducing groups like hydroxyl (-OH) or amino (-NH2) can create new hydrogen bonding opportunities with the target, potentially increasing binding affinity.

These modifications primarily influence the compound's lipophilicity and geometry. An optimal chain length and substitution pattern would achieve a balance, allowing the molecule to effectively reach its target and adopt the correct orientation for binding.

Variation of the Bromophenyl Moiety and Impact on Activity

The 4-bromophenyl group is a key feature of the scaffold, contributing to its hydrophobic character and providing a site for potential halogen bonding interactions. Altering this part of the molecule is a common strategy to fine-tune electronic properties and binding interactions.

SAR studies focusing on this moiety explore two main avenues: changing the position of the bromine atom and replacing it with other substituents.

Positional Isomerism: Moving the bromine atom from the para (4) position to the meta (3) or ortho (2) position can significantly alter the molecule's electronic distribution and spatial arrangement. Studies on related N'-(3-bromophenyl)acetohydrazide derivatives, for instance, provide insights into how positional changes can affect biological activity, such as antifungal efficacy. researchgate.net

Substituent Replacement: Replacing the bromine atom with other groups allows for a systematic evaluation of electronic and steric effects.

The following table summarizes common variations and their expected impact on activity.

Substituent at Position 4Electronic EffectSteric EffectPotential Impact on Activity
-F (Fluoro) Strongly electronegativeSmallCan act as a hydrogen bond acceptor; may improve metabolic stability.
-Cl (Chloro) ElectronegativeSimilar to BromoOften interchangeable with bromine, may slightly alter binding affinity.
-I (Iodo) Less electronegativeLargerStronger halogen bond donor, may enhance binding affinity if a halogen bond is critical.
-CH3 (Methyl) Electron-donatingSmallIncreases lipophilicity, may enhance membrane permeability.
-NO2 (Nitro) Strongly electron-withdrawingPlanarCan act as a strong hydrogen bond acceptor; significantly alters electronic profile.

Studies on related compounds have shown that even small changes to this ring can have a large effect. For example, in a series of brevenal (B10860830) hydrazide derivatives, only minor modifications to the aromatic moiety were tolerated, with larger groups leading to a loss of affinity for the target receptor. nih.govresearchgate.net

Functionalization of the Hydrazide Linkage and Mechanistic Implications

The hydrazide linkage (-CO-NH-NH-) is a versatile functional group that is central to the molecule's chemical reactivity and biological interactions. It can act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). Functionalization of this linkage, often by condensation with aldehydes or ketones, creates hydrazone derivatives (-CO-NH-N=CH-), which drastically alters the compound's properties. mdpi.com

The hydrazide-hydrazone structure is a well-known pharmacophore associated with a wide range of biological activities, including antimicrobial and enzyme inhibition. mdpi.com The conversion to a hydrazone extends the conjugated system of the molecule and introduces a new substituent (from the aldehyde/ketone), which can participate in additional binding interactions.

Derivative TypeSynthetic PrecursorResulting MoietyMechanistic ImplicationAssociated Activities
Aromatic Hydrazone Benzaldehyde-CO-NH-N=CH-PhIntroduces a new aromatic ring, increasing potential for π-π stacking and hydrophobic interactions.Antibacterial, Antifungal, Anticancer nih.gov
Heterocyclic Hydrazone Heterocyclic Aldehyde-CO-NH-N=CH-HetIntroduces heteroatoms (N, S, O) that can act as additional hydrogen bond acceptors/donors.Antimalarial, Anti-inflammatory nih.gov
Aliphatic Hydrazone Aliphatic Aldehyde/Ketone-CO-NH-N=CH-AlkylIncreases lipophilicity and conformational flexibility of the side chain.Varied, dependent on the specific alkyl group.

The formation of hydrazones from a parent hydrazide is a common and effective strategy in medicinal chemistry to generate libraries of diverse compounds for biological screening. nih.gov The imine bond (C=N) in the resulting hydrazone is a key structural feature, and its presence is often correlated with specific biological activities. nih.gov

Development of Pharmacophore Models for this compound Scaffold

A pharmacophore model is a three-dimensional representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov Developing a pharmacophore model for the this compound scaffold is a key step in understanding its mechanism of action and in discovering new, structurally diverse compounds with similar activity through virtual screening. researchgate.net

The process generally involves aligning a set of known active analogs and identifying the common chemical features that are critical for binding to the biological target. researchgate.net For the this compound scaffold, a hypothetical pharmacophore model would likely include the following features:

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the hydrazide group.

One or Two Hydrogen Bond Donors (HBD): The two N-H protons of the hydrazide linkage.

One Aromatic/Hydrophobic Region (HY/AR): The 4-bromophenyl ring. This feature may also include a specific vector for halogen bonding.

The spatial arrangement of these features is critical. Computational methods, such as Multiple Copy Simultaneous Search (MCSS), can be used to place functional group fragments within a target's binding site to generate structure-based pharmacophore models. nih.gov Once developed and validated, these models serve as powerful 3D search queries for screening large chemical databases to identify novel compounds that match the pharmacophoric requirements, thus accelerating the discovery of new potential drug candidates. nih.govresearchgate.net

Potential Advanced Applications and Future Research Directions of N 4 Bromophenyl Butanehydrazide

Development as Molecular Probes for Biological Target Elucidation

The inherent reactivity of the hydrazide moiety makes it a valuable functional group for the design of molecular probes. These probes can be instrumental in identifying and characterizing biological targets, a crucial step in drug discovery and chemical biology.

N'-(4-bromophenyl)butanehydrazide possesses key structural features that could be leveraged for the development of molecular probes. The terminal nitrogen of the hydrazide can act as a nucleophile, enabling covalent modification of electrophilic residues in proteins. Furthermore, the presence of a bromine atom on the phenyl ring opens up possibilities for radio-labeling or for serving as a heavy atom in X-ray crystallography studies of protein-ligand complexes.

Future research in this area could focus on synthesizing derivatives of this compound that incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag. These tagged probes could be used in a variety of experimental setups, including:

Activity-Based Protein Profiling (ABPP): To identify novel enzyme targets in complex biological systems.

Pull-down Assays: To isolate and identify binding partners of the molecule.

Imaging Studies: To visualize the subcellular localization of the compound or its targets.

Integration into Supramolecular Assemblies or Materials Science Applications

The ability of hydrazides to form hydrogen bonds and coordinate with metal ions makes them attractive building blocks for the construction of supramolecular assemblies and advanced materials. The specific structural characteristics of this compound, including the amide linkage, the N'-aryl group, and the bromo substituent, could contribute to the formation of ordered structures with interesting properties.

Chemosensors: The hydrazide group can act as a recognition site for specific analytes. The electronic properties of the 4-bromophenyl ring could be modulated upon binding of a guest molecule, leading to a detectable signal, such as a change in fluorescence or color. The development of chemosensors based on this compound could target environmentally or biologically important species.

Coordination Polymers: The nitrogen and oxygen atoms of the hydrazide moiety can act as donor atoms for metal coordination, leading to the formation of coordination polymers. The 4-bromophenyl group could influence the packing of the polymer chains through halogen bonding or π-π stacking interactions, potentially leading to materials with unique magnetic, optical, or catalytic properties. Research on a related compound, 2-(4-bromophenoxy)acetohydrazide, has shown its ability to form a polymeric coordination compound with Ni(II), highlighting the potential of bromo-substituted hydrazides in this field. mdpi.com

Covalent Organic Frameworks (COFs): Hydrazone-linked COFs are a class of porous crystalline polymers with high stability and porosity. This compound could be a potential precursor for the synthesis of novel COFs. The bromine atom could serve as a site for post-synthetic modification, allowing for the tuning of the COF's properties for applications in gas storage, separation, or catalysis. The introduction of bromine atoms into COF structures has been shown to enhance their photocatalytic properties. nih.gov

Exploration of this compound as a Precursor for Novel Heterocyclic Scaffolds

Hydrazides are well-established and versatile starting materials for the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. This compound can serve as a key building block for the construction of several important five- and six-membered heterocycles.

Pyrazoles: The reaction of hydrazides with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. By reacting this compound with various diketones, a library of novel N-aryl-pyrazoles could be generated. Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from hydrazones, which can be derived from hydrazides, is a well-established synthetic route. chemmethod.comresearchgate.net

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazides through various multi-step sequences, often involving the formation of an intermediate thiosemicarbazide. The resulting triazoles are a class of compounds with broad-spectrum antifungal and antimicrobial activities. The synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones from a bromo-substituted benzoylhydrazine derivative demonstrates the utility of such precursors. zsmu.edu.ua

Oxadiazoles: 1,3,4-Oxadiazoles can be prepared by the cyclization of diacylhydrazines, which can be obtained from hydrazides. These heterocycles are known to possess diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through a hydrazide intermediate. nih.govmdpi.comorganic-chemistry.orgluxembourg-bio.com

Heterocyclic ScaffoldGeneral Synthetic Precursors from HydrazidePotential Biological Activities
Pyrazoles 1,3-Dicarbonyl compoundsAnti-inflammatory, Analgesic, Anticancer
Triazoles Thiosemicarbazides (from isothiocyanates)Antifungal, Antimicrobial
Oxadiazoles Diacylhydrazines (from acyl chlorides or carboxylic acids)Antibacterial, Antifungal, Anti-inflammatory

Challenges and Opportunities in the Academic Research of this compound

While the potential applications of this compound are promising, several challenges need to be addressed in its academic research.

Challenges:

Limited Commercial Availability: The compound is not widely available from commercial suppliers, which may require researchers to undertake its synthesis, adding an extra step to any research project.

Lack of Spectroscopic and Characterization Data: The scarcity of published data on this specific compound necessitates thorough characterization upon synthesis.

Potential for Regioselectivity Issues: In reactions involving the hydrazide moiety, controlling the regioselectivity of N- vs. N'-substitution can be challenging, requiring careful optimization of reaction conditions.

Opportunities:

Novelty and Unexplored Chemical Space: The limited research on this compound means that any new findings will be highly novel and could open up new avenues of investigation.

Structure-Activity Relationship (SAR) Studies: The presence of the bromo and butanoyl groups provides opportunities for systematic structural modifications to explore SAR and optimize biological activity or material properties.

Development of Novel Synthetic Methodologies: The synthesis of this compound and its derivatives could spur the development of new and efficient synthetic methods for N'-arylhydrazides.

Future Avenues in Mechanistic Elucidation and Target Validation

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational design and application.

Mechanistic Elucidation:

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the transition states of reactions involving the hydrazide, providing insights into reactivity and selectivity.

Kinetic Studies: Investigating the kinetics of its reactions, for example in the formation of heterocyclic compounds, can help to elucidate the reaction mechanism and optimize reaction conditions. Mechanistic studies on the oxidation of hydrazides have revealed the formation of hydrazyl free radicals, which could be relevant for understanding its biological activity. nih.gov

Isotope Labeling Studies: The use of isotopically labeled this compound can help to trace the fate of the molecule in chemical reactions and biological systems.

Target Validation:

Should this compound or its derivatives show promising biological activity, the next critical step is the identification and validation of their molecular targets. Techniques such as those mentioned in section 7.1 (ABPP, pull-down assays), combined with genetic and proteomic approaches, will be essential for this purpose. Validating the molecular target is a key step towards understanding the mechanism of action and for the further development of the compound for therapeutic or other applications.

Q & A

Basic: What are the established synthetic routes for preparing N'-(4-bromophenyl)butanehydrazide, and what factors influence reaction yield?

Methodological Answer:
The synthesis typically involves condensation of 4-bromophenylhydrazine with butanehydrazide derivatives. A common approach includes:

  • Reflux conditions : Heating the reactants (e.g., 4-bromophenylhydrazine and a carbonyl precursor) in acetic anhydride or ethanol under reflux for 2–6 hours ().
  • Purification : Crystallization from ethanol or propan-2-ol to isolate the product, with yields ranging from 19% to 84% depending on substituents and solvent polarity ( ).
  • Critical parameters : Solvent choice, reaction time, and stoichiometric ratios of reactants. For example, excess MgSO₄ as a desiccant can improve hydrazone formation ().

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirms hydrazide C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches ( ).
    • NMR : ¹H NMR identifies aryl protons (δ 7.2–7.8 ppm for 4-bromophenyl) and hydrazide NH signals (δ 9–10 ppm) ( ).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL ( ) or Mercury ( ) resolves bond lengths (e.g., C–N ≈ 1.35 Å) and hydrogen-bonding networks ().

Basic: What are the common research applications of this compound derivatives?

Methodological Answer:

  • Antimicrobial studies : Derivatives are tested via in vitro assays against bacterial/fungal strains, with activity linked to electron-withdrawing substituents (e.g., bromine) ( ).
  • Coordination chemistry : As ligands for metal complexes (e.g., vanadium), enabling catalytic applications in polymerization ().
  • Supramolecular chemistry : Hydrogen-bonding motifs (e.g., N–H⋯O) are analyzed for crystal engineering ().

Advanced: How can synthetic yields of this compound derivatives be optimized under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., MgSO₄) or transition-metal catalysts (e.g., Pd) to accelerate condensation ().
  • Solvent optimization : High-polarity solvents (e.g., DMF) may enhance solubility but reduce yield due to side reactions; ethanol/water mixtures balance reactivity and purity ( ).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by minimizing decomposition (refer to analogous hydrazide syntheses in ).

Advanced: How should researchers address discrepancies between spectroscopic data and crystallographic results for hydrazide derivatives?

Methodological Answer:

  • Cross-validation : Compare experimental IR/NMR with computational predictions (e.g., DFT calculations for vibrational frequencies) ().
  • Dynamic effects : Crystallographic data reflect solid-state conformation, while NMR captures solution dynamics. Use variable-temperature NMR to assess conformational flexibility ().
  • High-resolution techniques : Employ synchrotron SXRD to resolve ambiguities in electron density maps ( ).

Advanced: What computational strategies validate the electronic structure of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare theoretical vs. experimental bond lengths ().
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonding) using CrystalExplorer or Mercury ( ).
  • Docking studies : For biological applications, model ligand-protein interactions using AutoDock Vina (refer to for analogous hydrazide derivatives).

Advanced: How can this compound derivatives be applied in polymer science?

Methodological Answer:

  • Initiation systems : Complex with transition metals (e.g., vanadium) to initiate radical polymerization of methyl methacrylate (MMA). Monitor kinetics via dilatometry ().
  • Thermal analysis : Use DSC/TGA to assess thermal stability and decomposition pathways of metal-hydrazide complexes ().
  • Structure-property relationships : Correlate substituent effects (e.g., bromine) with polymer molecular weight (GPC analysis) ().

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